molecular formula C11H10FNOS B8077090 (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol

(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol

Cat. No.: B8077090
M. Wt: 223.27 g/mol
InChI Key: YTQMOLDRLKGVMG-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol is a chemical compound that features a fluorophenyl group attached to an isothiazole ring, which is further substituted with a methyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the isothiazole intermediate.

    Addition of the Methanol Group: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through a Grignard reaction or other suitable organometallic coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isothiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Altered isothiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of pharmaceuticals with specific therapeutic effects.

Medicine

In medicinal chemistry, this compound may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isothiazole ring may participate in electron transfer processes. These interactions can modulate signaling pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)-5-methylisothiazol-4-yl)methanol
  • (3-(4-Bromophenyl)-5-methylisothiazol-4-yl)methanol
  • (3-(4-Methylphenyl)-5-methylisothiazol-4-yl)methanol

Uniqueness

Compared to its analogs, (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol offers unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-thiazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMOLDRLKGVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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